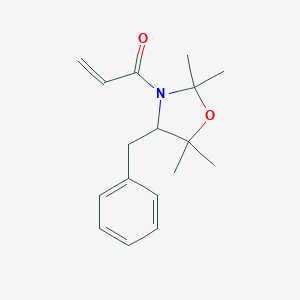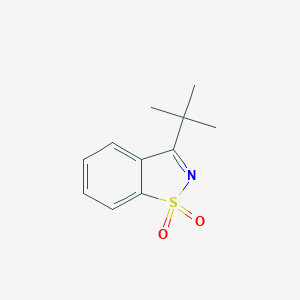![molecular formula C14H19N3O B230434 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one is a chemical compound that belongs to the spirocyclic family of compounds. It is a bicyclic compound that is composed of a triazole ring and a spirocyclic lactam ring. This compound has been studied for its potential use in a variety of scientific research applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, as well as anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one in lab experiments is its potential as a lead compound for the development of new drugs. It is also relatively easy to synthesize, which makes it a useful compound for studying the structure-activity relationships of spirocyclic compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one. One area of research could be the development of new drugs based on this compound, particularly those targeting the central nervous system. Another area of research could be the study of the structure-activity relationships of spirocyclic compounds, which could lead to the development of new compounds with improved properties. Additionally, further research could be done on the potential toxicity of this compound and ways to mitigate its effects in lab experiments.
Métodos De Síntesis
The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one involves the reaction of 1,2,4-triazole with a spirocyclic lactam. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and under controlled conditions of temperature and pressure.
Aplicaciones Científicas De Investigación
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one has been studied for its potential use in a variety of scientific research applications. One of the main areas of research has been in the field of drug discovery and development. This compound has been shown to have potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-phenyl-1,2,4-triazaspiro[4.6]undecan-3-one |
InChI |
InChI=1S/C14H19N3O/c18-13-15-14(10-6-1-2-7-11-14)16-17(13)12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,15,18) |
Clave InChI |
QKJFGXJXDLJQOJ-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
SMILES canónico |
C1CCCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)




![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)


